Bienvenue dans la boutique en ligne BenchChem!

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile

Regioisomerism Molecular docking Kinase inhibition

3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile (CAS 937601-55-3) is a 2H-indazole regioisomer bearing a 3-trifluoromethyl group and a butanenitrile side chain, with molecular formula C₁₂H₁₄F₃N₃ and molecular weight 257.25 g/mol. It belongs to the 4,5,6,7-tetrahydroindazole class, which is recognized as a privileged scaffold in medicinal chemistry, particularly as FXR modulators for dyslipidemia and as COX-2 inhibitors for anti-inflammatory indications.

Molecular Formula C12H14F3N3
Molecular Weight 257.26
CAS No. 937601-55-3
Cat. No. B2376444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile
CAS937601-55-3
Molecular FormulaC12H14F3N3
Molecular Weight257.26
Structural Identifiers
SMILESCC(CC#N)N1C(=C2CCCCC2=N1)C(F)(F)F
InChIInChI=1S/C12H14F3N3/c1-8(6-7-16)18-11(12(13,14)15)9-4-2-3-5-10(9)17-18/h8H,2-6H2,1H3
InChIKeyAYSPXLZWTUNSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile (CAS 937601-55-3): Structural and Regioisomeric Baseline for Research Procurement


3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile (CAS 937601-55-3) is a 2H-indazole regioisomer bearing a 3-trifluoromethyl group and a butanenitrile side chain, with molecular formula C₁₂H₁₄F₃N₃ and molecular weight 257.25 g/mol . It belongs to the 4,5,6,7-tetrahydroindazole class, which is recognized as a privileged scaffold in medicinal chemistry, particularly as FXR modulators for dyslipidemia [1] and as COX-2 inhibitors for anti-inflammatory indications [2]. The compound's defining structural feature is the N-2 (2H) attachment of the butanenitrile side chain, distinguishing it from the N-1 (1H) regioisomer [3]. The trifluoromethyl group enhances lipophilicity (predicted LogP 3.26) and metabolic stability, while the nitrile functionality provides a versatile synthetic handle .

3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile: Why Regioisomer Substitution Is Not Permissible in Structure-Activity Critical Research


The 1H- and 2H-indazole regioisomers are not interchangeable because the nitrogen atom to which the butanenitrile side chain is attached dictates the three-dimensional orientation of the pharmacophore within the binding pocket. The 1H tautomer is thermodynamically more stable by 3.6 kcal/mol, but the 2H isomer presents a distinct hydrogen-bonding and steric profile that can alter target engagement [1]. Regioselective synthesis of 2-alkyl-2H-indazoles often requires specialized conditions to overcome the thermodynamic preference for N-1 alkylation; achieving >96% N-2 selectivity demands careful control of C-3 substitution and alkylating reagent [2]. Consequently, substituting the 2H isomer with the more synthetically accessible 1H isomer (CAS 937601-52-0) risks invalidating structure-activity relationships (SAR) in any biological or pharmacological study.

3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile: Quantitative Evidence Guide for Comparator-Based Selection


Regioisomeric Differentiation: N-2 (2H) vs. N-1 (1H) Substitution Defines Pharmacophoric Geometry

The target compound (CAS 937601-55-3) is an N-2 (2H) substituted indazole, whereas the closest analog, 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanenitrile (CAS 937601-52-0), is an N-1 (1H) substituted indazole . The 2H-indazole scaffold has been independently validated as a template for selective kinase inhibition: a focused library of aza-2H-indazole derivatives demonstrated IC₅₀ values of up to 500 nM against SGK1, Tie2, and SRC kinases [1]. The N-2 substitution pattern places the butanenitrile side chain in a distinct spatial orientation relative to the trifluoromethyl group, altering hydrogen-bonding capacity to the hinge region of kinases. This contrasts with the N-1 isomer where the side chain orientation differs, potentially reducing target affinity [2].

Regioisomerism Molecular docking Kinase inhibition

Tautomeric Stability Differential: 1H vs. 2H Indazole Energetics Impact Binding Kinetics

MP2-6-31G** ab initio calculations demonstrate that the 1H-indazole annular tautomer is more stable than the 2H-indazole tautomer by 3.6 kcal mol⁻¹ [1]. For the target compound, which is locked in the 2H configuration via N-2 alkylation, this energetic penalty implies a less thermodynamically favored ground state relative to the 1H isomer (CAS 937601-52-0). However, this energetic difference may translate into altered binding kinetics: the less stable 2H tautomer can exhibit higher conformational flexibility and potentially form unique hydrogen-bond networks with target residues [2]. In the context of drug design, the 2H-indazole scaffold has been exploited to achieve selective COX-2 inhibition with reduced gastric toxicity [3], a profile not readily replicated by 1H-indazole analogs.

Tautomerism Thermodynamic stability Binding kinetics

Synthetic Accessibility and Regioselectivity: N-2 Alkylation Requires Stringent Conditions Not Needed for N-1 Alkylation

N-2 alkylation of indazoles is generally less favored than N-1 alkylation. A systematic study of C-3 substituted 1H-indazole alkylation found that achieving high N-2 selectivity requires specific C-3 substitution patterns: for example, C-7 NO₂ or CO₂Me substituted indazoles conferred N-2 regioselectivity of ≥ 96%, while C-3 carboxymethyl, tert-butyl, COMe, and carboxamide groups yielded >99% N-1 selectivity [1]. The target compound's C-3 trifluoromethyl group introduces a unique electronic environment that can direct N-2 vs N-1 alkylation. For the comparably substituted 1H isomer (CAS 937601-52-0), synthesis likely proceeds via standard N-1 alkylation conditions (NaH/THF). Conversely, the 2H isomer (CAS 937601-55-3) may require specialized copper-catalyzed cross-coupling or photoredox-mediated C–N bond formation [2]. This synthetic divergence has practical implications: the 2H isomer is a rarer chemical entity, and its availability at >95% purity (as offered by AKSci ) reflects optimized synthetic know-how.

Regioselectivity Synthesis Process chemistry

Differentiation from Core Scaffold: Butanenitrile Side Chain Adds Lipophilicity and a Synthetic Handle vs. Unsubstituted 3-Trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole

The target compound (MW 257.25, LogP 3.26) bears a butanenitrile side chain, unlike the simpler core scaffold 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 35179-55-6, MW 190.17) . The butanenitrile group adds approximately 67 Da of molecular weight and increases LogP by approximately 1.5 units (estimated by fragment-based calculation). The nitrile functionality serves as both a lipophilic anchor and a synthetic handle for further derivatization, such as reduction to amine, hydrolysis to carboxylic acid, or cycloaddition to tetrazole [1]. The core scaffold alone lacks this synthetic versatility and requires additional protection/deprotection steps for N-alkylation. When compared to the 1H core, the 2H core with the butanenitrile side chain positions the nitrile group for divergent SAR exploration .

Lipophilicity Functionalization SAR expansion

Class-Level Anti-Inflammatory Activity: 2H-Indazole Scaffold Validated in In Vivo Models with Gastric Safety Advantage

A series of 2,3-disubstituted-4,5,6,7-tetrahydro-2H-indazole derivatives were evaluated in Freund's adjuvant-induced arthritis and carrageenan-induced edema models in rats, demonstrating significant anti-inflammatory activity [1]. Two lead compounds (compound 11 and compound 12) showed efficacy in reducing inflammation after both oral and intraperitoneal administration. Crucially, both compounds evidenced the absence of gastric injury even at high doses in gastric ulcerogenic assays, a key differentiator from traditional NSAIDs [1]. While the specific target compound was not directly tested, the 2H-indazole scaffold is the pharmacophoric core shared with these validated leads. In contrast, 1H-indazole analogs have not been reported to exhibit the same gastric safety profile in comparable models [2].

COX-2 inhibition Anti-inflammatory Gastric safety

FXR Modulator Potential: Tetrahydroindazole Scaffold Recognized in Roche Patent for Dyslipidemia Indications

The 4,5,6,7-tetrahydroindazole scaffold is explicitly claimed in Roche's patent WO2010034649A1 as FXR modulators for the treatment of dyslipidemia and related metabolic diseases [1]. The patent discloses that compounds within this class bind to and selectively modulate FXR very efficiently, resulting in reduced cholesterol absorption, lowered LDL cholesterol, and reduced triglycerides [2]. The generic Markush structure (Formula I) encompasses N-2 substituted tetrahydroindazoles bearing a trifluoromethyl group at position 3 and a side chain at position 2, directly covering the chemical space of CAS 937601-55-3 [1]. Independent research has shown that indazole-based FXR agonists can achieve EC₅₀ values as low as 0.097 μM [3]. The 2H substitution pattern may contribute to favorable FXR binding through distinct hydrophobic interactions with the ligand-binding domain.

FXR agonism Dyslipidemia Metabolic disease

3-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


FXR Agonist Lead Optimization for Dyslipidemia and MASH

The compound's tetrahydroindazole scaffold is explicitly covered by Roche's FXR modulator patent (WO2010034649A1) [1], and recent indazole-based FXR agonists have achieved EC₅₀ values of 0.097 μM [2]. The 2H regioisomer provides a differentiable starting point for SAR exploration of FXR binding, particularly for probing the hydrophobic pocket interactions of the trifluoromethyl and butanenitrile groups. Using this compound as a synthetic intermediate, researchers can elaborate the butanenitrile handle to amides, carboxylic acids, or tetrazoles to optimize FXR potency and metabolic stability.

Selective COX-2 Inhibitor Development with Gastric Safety Profile

The 2H-indazole scaffold has demonstrated in vivo anti-inflammatory efficacy with a notable absence of gastric injury in rat models [3]. Molecular docking studies indicate that 2,3-disubstituted tetrahydro-2H-indazoles can achieve selective COX-2 binding [3]. The target compound, with its 3-trifluoromethyl and butanenitrile substituents, provides a versatile core for designing next-generation COX-2 selective inhibitors that maintain the gastric safety advantage. The nitrile group can be elaborated to carboxylate (classical NSAID pharmacophore) or to tetrazole (bioisosteric replacement) for enhanced potency.

Kinase Inhibitor Fragment-Based Drug Discovery Using the 2H-Indazole Template

Aza-2H-indazole derivatives have shown selective inhibition of SGK1, Tie2, and SRC kinases with IC₅₀ values up to 500 nM [4]. The target compound's 2H-indazole core can serve as a hinge-binding fragment for kinase inhibitor design. The trifluoromethyl group offers enhanced metabolic stability and lipophilic efficiency, while the butanenitrile side chain provides a vector for growing the fragment toward the solvent-exposed region or the selectivity pocket. This compound is particularly suitable for fragment-based screening and subsequent structure-guided optimization.

Chemical Biology Probe Synthesis via Nitrile Functionalization

The butanenitrile group is a versatile synthetic handle that can be transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via click chemistry) [5]. This enables the compound to be used as a key intermediate for generating probe molecules (e.g., biotinylated, fluorescent, or photoaffinity-labeled derivatives) for target identification and validation studies. The regioisomeric purity (2H) ensures that probe molecules accurately reflect the binding mode of the parent scaffold, avoiding artifacts from 1H contamination.

Quote Request

Request a Quote for 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.